AZD2932 is a novel compound developed as a potent inhibitor targeting the vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor tyrosine kinases. This compound is part of a broader category of kinase inhibitors that are being explored for their therapeutic potential in cancer treatment, particularly due to their ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. The development of AZD2932 is significant as it represents advancements in targeted therapies that aim to disrupt specific molecular pathways involved in cancer progression.
AZD2932 was synthesized and characterized as part of research efforts aimed at discovering new inhibitors for receptor tyrosine kinases. The compound belongs to the class of quinazoline ether inhibitors, which have shown promise in preclinical studies for their efficacy against various cancer types. The classification of AZD2932 is based on its structural features, pharmacological activity, and the specific kinases it targets, which include the vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor.
The synthesis of AZD2932 involves several key steps that utilize standard organic synthesis techniques. The general method includes:
This synthetic route emphasizes mild reaction conditions and high total yields, making it an efficient process for producing AZD2932.
AZD2932 exhibits a complex molecular structure characterized by its quinazoline core. The molecular formula and structural data are essential for understanding its interactions with biological targets:
The chemical reactions involved in the synthesis of AZD2932 primarily focus on nucleophilic substitutions and cyclization processes that lead to the formation of the quinazoline ether framework. Key reactions include:
These reactions are carefully optimized to ensure high yields and purity of the final product.
AZD2932 exerts its pharmacological effects by selectively inhibiting the activity of vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor tyrosine kinases. The mechanism involves:
The efficacy of AZD2932 has been demonstrated through various in vitro assays, where it showed significant inhibition of cell proliferation in cancer cell lines.
AZD2932 possesses several notable physical and chemical properties that contribute to its biological activity:
These properties are critical when considering drug formulation and delivery methods.
AZD2932 has potential applications primarily in oncology due to its ability to inhibit key signaling pathways involved in tumor growth. Its scientific uses include:
The paradigm of targeted kinase inhibition in oncology was firmly established with the landmark approval of imatinib in 2001 for chronic myeloid leukemia (CML). This breakthrough validated the "oncogene addiction" hypothesis and demonstrated that selective kinase inhibition could achieve remarkable clinical efficacy. Imatinib primarily targeted the BCR-ABL fusion protein, with additional activity against c-Kit and PDGFR. Following this success, the therapeutic landscape rapidly expanded with the development of successive generations of kinase inhibitors exhibiting increasingly sophisticated target profiles. First-generation inhibitors like sorafenib (approved 2005) and sunitinib (approved 2006) demonstrated the therapeutic advantage of simultaneously targeting multiple kinases, particularly those involved in angiogenesis (VEGFR, PDGFR) and tumor proliferation (RAF, FLT-3) [1] [4].
The classification of kinase inhibitors evolved to reflect their binding modes and biological implications. Type I inhibitors (e.g., sunitinib) bind the active kinase conformation (DFG-in), competing with ATP in the catalytic cleft. In contrast, type II inhibitors (e.g., sorafenib, regorafenib) stabilize the inactive conformation (DFG-out) and access a hydrophobic back pocket adjacent to the ATP-binding site. This distinction proved pharmacologically significant, as type II inhibitors often exhibit enhanced kinase selectivity and prolonged target residence times due to slower dissociation rates. The development of these agents represented a strategic shift toward polypharmacology, deliberately targeting multiple signaling pathways to enhance efficacy and circumvent compensatory resistance mechanisms that frequently undermine single-target approaches [1] [7] [9].
Table 1: Evolution of Key Multi-Targeted Kinase Inhibitors in Oncology
Inhibitor (Year Approved) | Primary Targets | Kinase Type | Key Clinical Applications |
---|---|---|---|
Imatinib (2001) | BCR-ABL, c-Kit, PDGFR | Type II | CML, GIST |
Sorafenib (2005) | VEGFR-2, PDGFRβ, RAF | Type II | RCC, HCC |
Sunitinib (2006) | VEGFR-1/2/3, PDGFRα/β, c-Kit | Type I | RCC, GIST, pNET |
AZD2932 (Preclinical) | VEGFR-2, PDGFRβ, FLT-3, c-Kit | Type II | Investigational antiangiogenic agent |
AZD2932 emerged from a systematic medicinal chemistry campaign focused on optimizing the quinazoline scaffold for balanced multi-kinase inhibition. The molecular architecture of AZD2932 (chemical name: N-(2-[(4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl)phenyl)-6,7-dimethoxyquinazolin-4-amine) embodies key pharmacophoric elements essential for potent type II kinase inhibition. Its design specifically addressed the structural requirements for engaging both the ATP-binding pocket and the adjacent hydrophobic region in the DFG-out conformation of target kinases. The core quinazoline moiety serves as the hinge-binding element, forming critical hydrogen bonds with the kinase backbone. This heterocyclic system is functionally decorated with dimethoxy substitutions that enhance solubility and influence molecular orientation within the binding cleft [2] [6] [10].
The strategic incorporation of an ether linkage (specifically, a quinazoline ether derivative) distinguishes AZD2932 from earlier inhibitors and contributes to its optimized target profile. This structural feature connects the hinge-binding domain to a hydrophobic tail, enabling deep penetration into the allosteric back pocket characteristic of the DFG-out conformation. Molecular modeling studies demonstrate that the terminal substituted phenyl group forms extensive hydrophobic interactions with residues Leu840, Phe918, and Gly922 in the hydrophobic region I of VEGFR-2, while the amide linker hydrogen-bonds with Glu885 and Asp1046—key residues stabilizing the inactive kinase conformation. This precise molecular recognition underlies AZD2932's balanced inhibition profile against VEGFR-2 (IC₅₀ = 8 nM), PDGFRβ (IC₅₀ = 4 nM), FLT-3 (IC₅₀ = 7 nM), and c-Kit (IC₅₀ = 9 nM) [9] [10].
Table 2: Enzymatic Inhibition Profile of AZD2932
Target Kinase | IC₅₀ (nM) | Cellular Function | Therapeutic Rationale |
---|---|---|---|
VEGFR-2 | 8 | Angiogenesis regulation | Tumor vasculature disruption |
PDGFRβ | 4 | Pericyte recruitment/survival | Vascular stabilization blockade |
FLT-3 | 7 | Hematopoietic progenitor proliferation | Antileukemic activity |
c-Kit | 9 | Stem cell factor signaling | GIST targeting |
Beyond potency, the physicochemical properties of AZD2932 were optimized to address limitations of earlier inhibitors. The molecule maintains moderate lipophilicity (logP ~3.5) balanced by ionizable groups, supporting favorable absorption and distribution. Importantly, AZD2932 exhibits minimal inhibition of cytochrome P450 isoforms (worst IC₅₀ >8 μM against CYP2C9) and negligible activity against hERG potassium channels (IC₅₀ = 137 μM), suggesting a reduced risk of drug-drug interactions and cardiac toxicity compared to some predecessors. This comprehensive optimization—spanning target engagement, selectivity, and drug-like properties—exemplifies modern structure-based drug design applied to overcome the limitations of first-generation multi-kinase inhibitors [10].
The simultaneous inhibition of VEGFR-2 and PDGFRβ represents a mechanistically sophisticated approach to antiangiogenic therapy, addressing the complementary cellular components of tumor vasculature. VEGFR-2 blockade primarily targets endothelial cells, inhibiting VEGF-driven proliferation, migration, and survival—fundamental processes in new blood vessel formation. However, tumor blood vessels exhibit structural dependence on pericytes, mural cells that provide stabilization through PDGFRβ signaling. PDGFRβ inhibition disrupts pericyte coverage, leading to vessel destabilization and enhanced sensitivity to VEGF pathway inhibition. This biological synergy creates a therapeutic rationale for dual targeting that extends beyond simple additive effects toward true mechanistic complementarity [5] [7] [9].
AZD2932 demonstrates compelling anti-tumor efficacy in preclinical models attributable to its balanced VEGFR-2/PDGFRβ inhibition profile. In human xenograft models, twice-daily oral administration (10 hours apart) achieved significant tumor growth inhibition across diverse tumor types. At 50 mg/kg, AZD2932 produced 64% inhibition in PDGFRβ-expressing tumors and 81% inhibition in Calu-6 lung cancer models. Pharmacodynamic assessments confirmed simultaneous suppression of phosphorylated VEGFR-2 (p-VEGFR2) and phosphorylated PDGFRβ (p-PDGFβ) in a 1:1 ratio across the 3-50 mg/kg dose range, achieving 60-80% inhibition of both signaling pathways. This dual pathway suppression proved critical for disrupting the tumor microenvironment comprehensively, affecting both endothelial cells and supporting stromal cells [10].
The compound's efficacy extended beyond tumors with direct PDGFRβ expression. In LoVo colorectal xenografts (minimal PDGFRβ expression), AZD2932 (50 mg/kg b.i.d.) achieved 67% growth inhibition, highlighting the importance of targeting stromal PDGFRβ in the tumor microenvironment. Cancer-associated fibroblasts (CAFs), which express PDGFRβ, contribute significantly to tumor progression through extracellular matrix remodeling, cytokine secretion, and secondary angiogenic factor production. AZD2932's PDGFRβ inhibition disrupts these pro-tumorigenic activities while its VEGFR-2 blockade directly targets endothelial cells. This comprehensive microenvironment modulation represents a therapeutic advantage over selective VEGFR inhibitors, which may leave PDGF-driven pericyte recruitment and fibroblast activation intact—potential escape routes for tumor adaptation [7] [10].
Table 3: In Vivo Efficacy of AZD2932 in Xenograft Models
Tumor Model | PDGFRβ Expression | Dose (mg/kg b.i.d.) | Tumor Growth Inhibition (%) | Key Pathways Inhibited |
---|---|---|---|---|
PDGFRβ+ model | High | 50 | 64 | p-VEGFR2, p-PDGFRβ |
12.5 | 64 | p-VEGFR2, p-PDGFRβ | ||
Calu-6 (NSCLC) | Low | 50 | 81 | p-VEGFR2 |
12.5 | 72 | p-VEGFR2 | ||
LoVo (Colorectal) | Minimal | 50 | 67 | p-VEGFR2 (stromal PDGFRβ) |
Beyond immediate antiangiogenic effects, the dual targeting strategy embodied by AZD2932 may delay or prevent the resistance mechanisms commonly observed with selective VEGF pathway inhibitors. Tumors frequently adapt to VEGF/VEGFR inhibition through upregulation of alternative pro-angiogenic factors, including PDGF-C, FGF2, and angiopoietins. The compensatory activation of PDGFR signaling represents a particularly well-documented resistance mechanism. By simultaneously inhibiting VEGFR-2 and PDGFRβ, AZD2932 potentially blocks this escape route at the outset. Furthermore, FLT-3 and c-Kit inhibition expands its therapeutic potential to hematological malignancies and gastrointestinal stromal tumors (GIST), demonstrating the versatility of its multi-targeted design. This comprehensive kinase inhibition profile positions AZD2932 as a promising candidate for overcoming the limitations of first-generation antiangiogenic agents through rational polypharmacology [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7